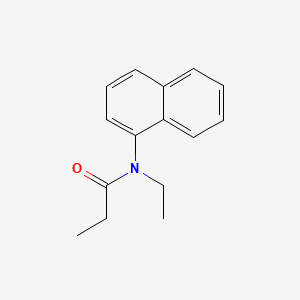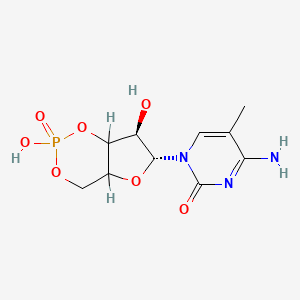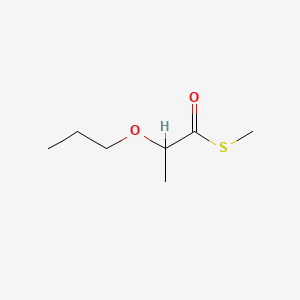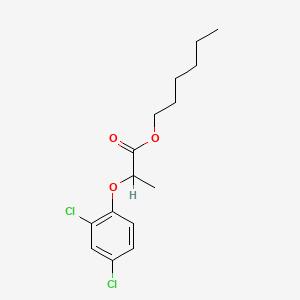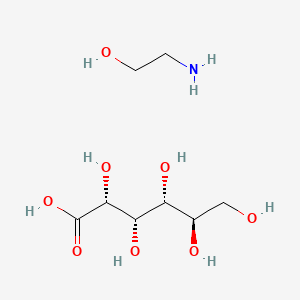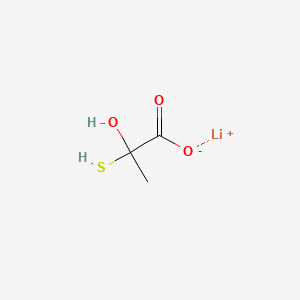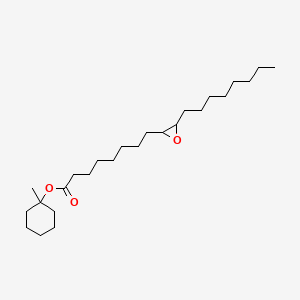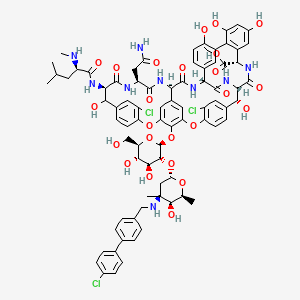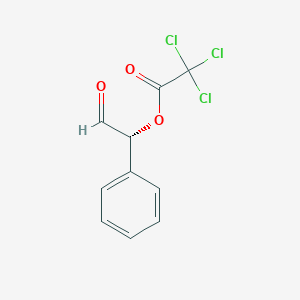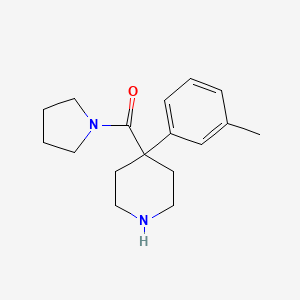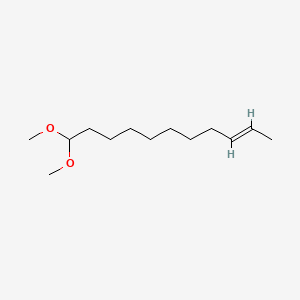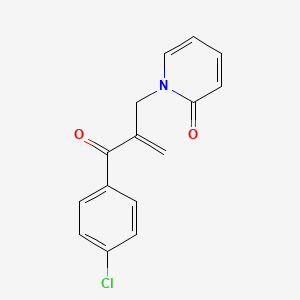
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that features a pyridinone core with a 4-chlorobenzoyl and propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature . The reaction proceeds via nucleophilic acyl substitution, forming the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on receptor tyrosine kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different cores.
Propenyl derivatives: Compounds with the propenyl group attached to various heterocyclic systems.
Uniqueness
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-chlorobenzoyl group enhances its potential as a pharmacophore, while the propenyl group allows for further functionalization and derivatization.
Properties
CAS No. |
104941-12-0 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-[2-(4-chlorobenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-11(10-17-9-3-2-4-14(17)18)15(19)12-5-7-13(16)8-6-12/h2-9H,1,10H2 |
InChI Key |
YAYMHSVCYOOJNL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=CC=CC1=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


